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Compound of Interest

Compound Name: C.l.Solvent yellow 176

Cat. No.: B080745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I.
Solvent Yellow 176 (CAS No. 10319-14-9). The information is intended to assist in the
identification, characterization, and quality control of this quinoline dye. Due to the limited
availability of published experimental spectra for this specific compound, this guide combines
known physicochemical properties with predicted spectroscopic data based on its chemical
structure. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties of C.l. Solvent Yellow
176

C.l. Solvent Yellow 176 is a reddish-yellow powder with good light fastness and thermal
resistance.[1][2] It is primarily used in the coloration of plastics and fibers.[1][3][4]
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Property Value Reference
C.l. Name Solvent Yellow 176 [5]
Chemical Class Quinoline [5]1[6]

CAS Number 10319-14-9 [3][5]
Molecular Formula C1sH10BrNOs 31516171
Molecular Weight 368.18 g/mol [3][5][6]
Appearance Reddish-yellow powder [3]

Melting Point 218 °C [11[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for C.l. Solvent Yellow 176

based on its chemical structure and typical values for the functional groups present.

itraviolet-Visible (UV-Vis)

Solvent

Parameter

Expected Value

Amax (nm)

~420-450 nm

Dichloromethane or similar

organic solvent

Note: The maximum absorption wavelength (Amax) is an estimate based on the conjugated

aromatic system of the quinoline structure.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium-Weak Aromatic C-H stretch
1680-1650 Strong C=0 (ketone) stretch
] C=C and C=N aromatic ring

1620-1580 Medium-Strong

stretches
1380-1350 Medium C-N stretch
1250-1000 Strong C-O stretch

Aromatic C-H out-of-plane
850-750 Strong )

bending
700-600 Medium C-Br stretch

Note: These are predicted characteristic peaks. The fingerprint region (below 1500 cm~1) will
contain numerous other bands specific to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated chloroform (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds)

1H NMR Spectroscopy

Chemical Shift ()

Multiplicity Number of Protons  Assignment
Ppm
Aromatic protons on
7.0-85 Multiplet ~9H the quinoline and
phenyl rings
Enolic/phenolic -OH (if
~10-12 Singlet (broad) 1H present in tautomeric

form)

Note: The exact chemical shifts and coupling constants will depend on the specific substitution
pattern and the solvent used.
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13C NMR Spectroscopy

Chemical Shift (8) ppm Assignment
180-200 C=0 (carbonyl carbon)
110-160 Aromatic and vinylic carbons

Note: The 3C NMR spectrum will show 18 distinct signals, though some may overlap.

Mass Spectrometry
m/z

lon
367/369 [M]* (Molecular ion peak with bromine isotopes)
368/370 [M+H]* (Protonated molecular ion)

Note: The presence of bromine will result in a characteristic isotopic pattern for the molecular
ion peak, with two signals of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for C.I. Solvent
Yellow 176.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of C.I. Solvent Yellow 176
in the ultraviolet and visible regions.

Methodology:
e Solution Preparation:

o Prepare a stock solution of C.I. Solvent Yellow 176 of a known concentration (e.g., 1
mg/mL) in a suitable spectroscopic grade solvent such as dichloromethane, chloroform, or
ethanol. The dye should be fully dissolved.
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o From the stock solution, prepare a dilute solution (e.g., 1-10 pg/mL) to ensure the
absorbance reading is within the linear range of the spectrophotometer (typically 0.1 to 1.0
AU).

e Instrumentation and Measurement:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a quartz cuvette with the pure solvent to be used as a blank.

o Record a baseline spectrum with the blank cuvette in the sample and reference beams
over the desired wavelength range (e.g., 200-800 nm).

o Rinse the sample cuvette with the dilute dye solution and then fill it.
o Place the sample cuvette in the sample beam path and record the absorbance spectrum.

o The wavelength at which the highest absorbance is recorded is the Amax.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of C.I. Solvent Yellow 176 to identify its functional

groups.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o No specific sample preparation is required for ATR-FTIR. A small amount of the solid C.I.
Solvent Yellow 176 powder is sufficient.

¢ Instrumentation and Measurement:

o Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory
(e.g., a diamond or germanium crystal).

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.
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o Place a small amount of the C.I. Solvent Yellow 176 powder onto the ATR crystal, ensuring
good contact.

o Apply pressure using the ATR's pressure clamp to ensure uniform contact between the
sample and the crystal.

o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and
a soft tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of C.l. Solvent Yellow 176 for detailed structural
elucidation.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of C.l. Solvent Yellow 176 in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use
sonication.

o Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm
NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
 Instrumentation and Measurement:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Tune and shim the spectrometer for the specific sample and solvent to achieve optimal
magnetic field homogeneity.
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[e]

Acquire the *H NMR spectrum.

o

Acquire the proton-decoupled 13C NMR spectrum.

[¢]

Process the raw data (Fourier transformation, phase correction, and baseline correction).

[e]

Reference the spectra to the residual solvent peak (e.g., CHCIs at 7.26 ppm in CDCIs for
H and 77.16 ppm for 13C).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of C.I. Solvent Yellow
176.

Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of C.I. Solvent Yellow 176 (e.g., 1-10 pg/mL) in a solvent suitable
for ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid or
ammonium acetate to promote ionization.

 Instrumentation and Measurement:
o Use a mass spectrometer equipped with an ESI source.

o Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and
drying gas temperature) to obtain a stable and strong signal.

o Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range
(e.g., 100-500).

o For structural information, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and fragmenting it in the collision cell.
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Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C.I.
Solvent Yellow 176.

Workflow for Spectroscopic Analysis of C.I. Solvent Yellow 176

C.l. Solvent Yellow 176 Sample

Dissolve in solvent Direct finalysis of solid Dissolve in deuterated solvent Pissolve and dilute

Y

UV-Vis Spectroscopy

IR Spectroscopy (ATR-FTIR) NMR Spectroscopy Mass Spectrometry

Amax Fungtional Groups Connectivity and Structure Molecular Weight and Formula

\

Data Integration and Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the comprehensive spectroscopic analysis of C.I. Solvent Yellow 176.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b080745?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Relationship of Spectroscopic Data to Chemical Structure

UV-Vis Data

(Amax)

determines
conjugated system

IR Data
(Vibrational Modes)

determines
functional groups

Chemical Structure

(C18H10BrNO3) determines
atomic environment

NMR Data
(Chemical Shifts, Couplings)

determines
molecular weight

Click to download full resolution via product page

Caption: Interrelationship between the chemical structure and the resulting spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


http://www.worlddyevariety.com/solvent-dyes/solvent-yellow-176.html
https://www.medchemexpress.com/c-i-solvent-yellow-176.html
https://www.additivesforpolymer.com/project-category/solvent-dyes/solvent-yellow/
https://www.benchchem.com/product/b080745#spectroscopic-data-for-c-i-solvent-yellow-176
https://www.benchchem.com/product/b080745#spectroscopic-data-for-c-i-solvent-yellow-176
https://www.benchchem.com/product/b080745#spectroscopic-data-for-c-i-solvent-yellow-176
https://www.benchchem.com/product/b080745#spectroscopic-data-for-c-i-solvent-yellow-176
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

